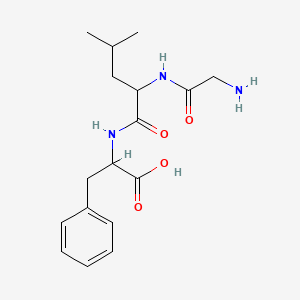

Glycylleucylphenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung Glycyl-L-leucyl-L-phenylalanin, auch bekannt als Gly-Leu-Phe-OH, ist ein Tripeptid, das aus den Aminosäuren Glycin, Leucin und Phenylalanin besteht. Diese Verbindung gehört zur Peptid-Familie, bei der es sich um kurze Ketten von Aminosäuren handelt, die durch Peptidbindungen miteinander verbunden sind. Peptide spielen eine entscheidende Rolle in biologischen Prozessen und werden oft wegen ihrer potenziellen therapeutischen Anwendungen untersucht .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Glycyl-L-leucyl-L-phenylalanin erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst die folgenden Schritte:

Anlagerung der ersten Aminosäure: Die Aminosäure Glycin wird an das Harz gebunden.

Entschützung: Die Schutzgruppe der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kupplung: Die nächste Aminosäure, Leucin, wird unter Verwendung eines Kupplungsreagenzes wie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) oder N,N'-Diisopropylcarbodiimid (DIC) an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Entschützungs- und Kupplungsschritte werden für die Addition von Phenylalanin wiederholt.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von Glycyl-L-leucyl-L-phenylalanin durch die Verwendung automatisierter Peptidsynthesizer hochskaliert werden. Diese Maschinen automatisieren den SPPS-Prozess, was eine effiziente und hochdurchsatzfähige Produktion von Peptiden ermöglicht. Darüber hinaus können biotechnologische Methoden unter Verwendung von rekombinanter DNA-Technologie eingesetzt werden, um Peptide in mikrobiellen Systemen zu produzieren .

Analyse Chemischer Reaktionen

Reaktionstypen

Glycyl-L-leucyl-L-phenylalanin kann verschiedene chemische Reaktionen eingehen, darunter:

Hydrolyse: Die Peptidbindungen können unter sauren oder basischen Bedingungen hydrolysiert werden, wodurch das Peptid in seine konstituierenden Aminosäuren zerfällt.

Oxidation: Der Phenylalaninrest kann Oxidationsreaktionen eingehen, was zur Bildung von Phenylalaninderivaten führt.

Substitution: Die Aminogruppen im Peptid können an Substitutionsreaktionen mit Elektrophilen teilnehmen.

Gängige Reagenzien und Bedingungen

Hydrolyse: Salzsäure (HCl) oder Natriumhydroxid (NaOH) können verwendet werden, um die Peptidbindungen zu hydrolysieren.

Oxidation: Wasserstoffperoxid (H2O2) oder andere Oxidationsmittel können für Oxidationsreaktionen verwendet werden.

Substitution: Elektrophile wie Acylchloride oder Alkylhalogenide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Hydrolyse: Glycin, Leucin und Phenylalanin.

Oxidation: Phenylalaninderivate wie Phenylbrenztraubensäure.

Substitution: Modifizierte Peptide mit substituierten Aminogruppen.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-leucyl-L-phenylalanin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -reaktionen verwendet.

Biologie: Für seine Rolle bei Protein-Protein-Interaktionen und zellulären Signalwegen untersucht.

Medizin: Für seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Arzneistoff-Abgabesystem und bei der Entwicklung von Peptid-basierten Arzneimitteln.

Industrie: Wird bei der Herstellung von Peptid-basierten Materialien und als Bestandteil in kosmetischen Formulierungen verwendet

Wirkmechanismus

Der Wirkmechanismus von Glycyl-L-leucyl-L-phenylalanin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Das Peptid kann an Rezeptoren auf der Zelloberfläche binden und intrazelluläre Signalkaskaden auslösen. Diese Wechselwirkungen können verschiedene biologische Prozesse modulieren, einschließlich Zellwachstum, -differenzierung und -apoptose. Die beteiligten spezifischen Pfade hängen vom Kontext und dem untersuchten biologischen System ab .

Wirkmechanismus

The mechanism of action of Glycyl-L-leucyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the cell surface, triggering intracellular signaling cascades. These interactions can modulate various biological processes, including cell growth, differentiation, and apoptosis. The specific pathways involved depend on the context and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glycyl-L-leucyl-L-phenylalanin: Ein Tripeptid mit ähnlicher Struktur und Eigenschaften.

Glycyl-L-phenylalanin: Ein Dipeptid mit ähnlicher Aminosäurezusammensetzung, dem jedoch Leucin fehlt.

Leucyl-L-phenylalanin: Ein weiteres Dipeptid mit ähnlichen Eigenschaften, dem jedoch Glycin fehlt.

Einzigartigkeit

Glycyl-L-leucyl-L-phenylalanin ist aufgrund seiner spezifischen Reihenfolge der Aminosäuren einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein von Glycin, Leucin und Phenylalanin in einem einzigen Peptid ermöglicht einzigartige Wechselwirkungen und Funktionen, die bei anderen Peptiden mit unterschiedlichen Sequenzen nicht beobachtet werden .

Eigenschaften

Molekularformel |

C17H25N3O4 |

|---|---|

Molekulargewicht |

335.4 g/mol |

IUPAC-Name |

2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C17H25N3O4/c1-11(2)8-13(19-15(21)10-18)16(22)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) |

InChI-Schlüssel |

TVUWMSBGMVAHSJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B10753582.png)

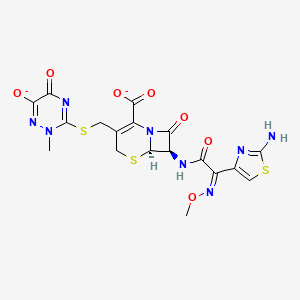

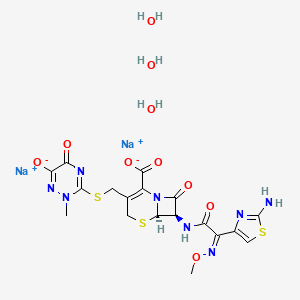

![disodium;(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-2,4-diaza-1-azanidacyclohex-3-en-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;trihydrate](/img/structure/B10753628.png)

![tetrasodium;(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;heptahydrate](/img/structure/B10753650.png)

![(4R,5R,6S)-4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B10753660.png)

![(1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B10753674.png)

![(2R,4R,5S,6S)-4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B10753679.png)